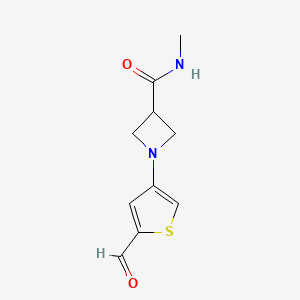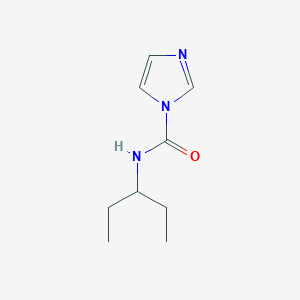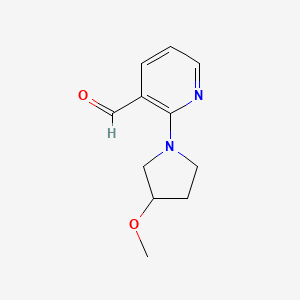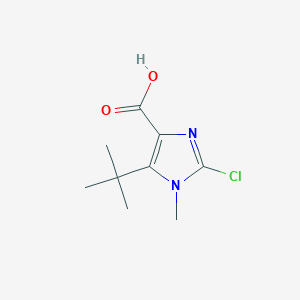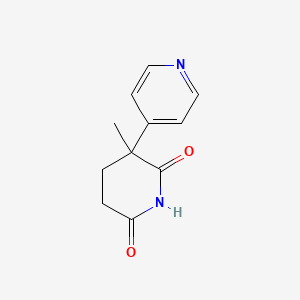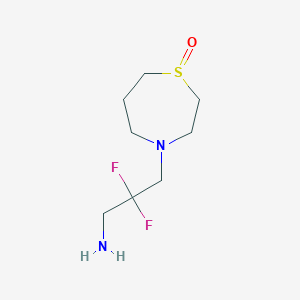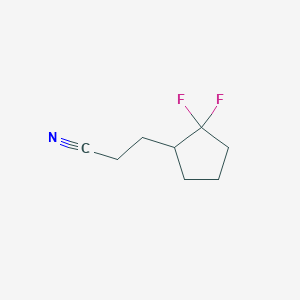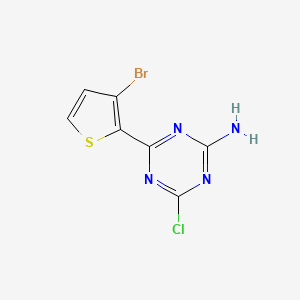
4-(Cyclopropylmethoxy)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopropylmethoxy)butan-1-amine is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group attached to a butan-1-amine backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of 4-(Cyclopropylmethoxy)butan-1-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-bromobutan-1-amine with cyclopropylmethanol under basic conditions. The reaction typically proceeds as follows:
Nucleophilic Substitution: 4-bromobutan-1-amine reacts with cyclopropylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) for several hours.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-(Cyclopropylmethoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, K2CO3), acids (e.g., HCl, H2SO4), and solvents (e.g., DMF, THF). Reaction conditions vary depending on the desired transformation.
科学研究应用
4-(Cyclopropylmethoxy)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
作用机制
The mechanism of action of 4-(Cyclopropylmethoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
相似化合物的比较
4-(Cyclopropylmethoxy)butan-1-amine can be compared with other similar compounds, such as:
4-(Methoxy)butan-1-amine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
4-(Cyclopropylmethoxy)butan-2-amine: Similar structure but with the amine group at a different position, leading to variations in reactivity and applications.
Cyclopropylmethanol: A precursor in the synthesis of this compound, with distinct properties and uses.
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
4-(cyclopropylmethoxy)butan-1-amine |
InChI |
InChI=1S/C8H17NO/c9-5-1-2-6-10-7-8-3-4-8/h8H,1-7,9H2 |
InChI 键 |
GEUPZFSHTHDAQL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1COCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13156464.png)
